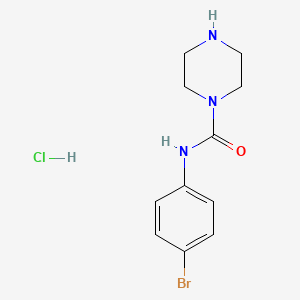
2-(4-Cyanobenzoyl)-5-methylpyridine
Übersicht
Beschreibung
2-(4-Cyanobenzoyl)-5-methylpyridine is an organic compound . It is not intended for human or veterinary use but for research purposes.
Molecular Structure Analysis
The molecular formula of this compound is C14H10N2O . The InChI code is 1S/C14H10N2O/c1-10-6-7-16-13(8-10)14(17)12-4-2-11(9-15)3-5-12/h2-8H,1H3 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 222.24 g/mol .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Complex Formation
Research has shown the potential of pyridine derivatives in forming complex structures and exhibiting interesting chemical behaviors. For example, Hayvalı et al. (2003) explored the synthesis and structural study of new benzo-15-crown-5 ethers featuring salicylic Schiff base substitutions. These compounds, derived from reactions involving pyridine derivatives, form crystalline complexes with sodium perchlorate, showcasing the versatility of pyridine derivatives in forming supramolecular structures Zeliha Hayvalı, M. Hayvalı, Z. Kılıç, T. Hökelek, E. Weber, 2003.
Supramolecular Associations
Pyridine derivatives also play a critical role in the formation of supramolecular associations through hydrogen bonding. Khalib et al. (2014) demonstrated the crystal structures of proton-transfer complexes assembled from 2-amino-4-methylpyridine with various aromatic carboxylic acids, highlighting the supramolecular [R22(8)] heterosynthons formed via charge-assisted hydrogen bonds. This research emphasizes the utility of pyridine derivatives in constructing supramolecular architectures, which are fundamental in material science and organic chemistry N. C. Khalib, K. Thanigaimani, S. Arshad, I. A. Razak, 2014.
Antioxidant Activity and Molecular Docking
Yılmaz et al. (2020) investigated a novel phthalide derivative related to pyridine, analyzing its molecular structure, antioxidant activity, DNA binding, and molecular docking studies. Their findings indicate the compound's significant antioxidant properties and its potential in DNA binding applications, demonstrating the broad applicability of pyridine derivatives in medicinal chemistry and biochemistry Zeynep Tanrıkulu Yılmaz, H. Y. Odabaşoğlu, Pelin Şenel, Veselina Adımcılar, T. Erdogan, A. Özdemir, A. Gölcü, M. Odabaşoǧlu, 2020.
Hydrodesulfurization and Hydrodenitrogenation
Egorova and Prins (2004) explored the mutual influence of hydrodesulfurization (HDS) of dibenzothiophene and hydrodenitrogenation (HDN) of 2-methylpyridine, providing insights into the interactions between sulfur and nitrogen compounds in catalytic processes. This study sheds light on the role of pyridine derivatives in refining processes, specifically in the removal of sulfur and nitrogen from hydrocarbon feeds, critical for the petroleum industry M. Egorova, R. Prins, 2004.
Eigenschaften
IUPAC Name |
4-(5-methylpyridine-2-carbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c1-10-2-7-13(16-9-10)14(17)12-5-3-11(8-15)4-6-12/h2-7,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUKRLBJMMQJHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001247681 | |
| Record name | 4-[(5-Methyl-2-pyridinyl)carbonyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001247681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187166-50-2 | |
| Record name | 4-[(5-Methyl-2-pyridinyl)carbonyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(5-Methyl-2-pyridinyl)carbonyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001247681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B1439929.png)


![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1439934.png)

![4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1439937.png)

